ddTTP

Description

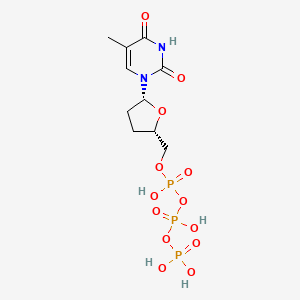

Structure

3D Structure

Properties

IUPAC Name |

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGJWIFLBWJRMF-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209989 | |

| Record name | 2',3'-Dideoxythymidine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-60-9 | |

| Record name | ddTTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dideoxythymidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxythymidine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA883WYU21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Linchpin of Sanger Sequencing: A Technical Guide to the Role of ddTTP in Chain Termination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of dideoxythymidine triphosphate (ddTTP) in Sanger DNA sequencing, a cornerstone technology in molecular biology. From its basic mechanism to detailed experimental protocols, this document provides a comprehensive overview for professionals engaged in genetic analysis and therapeutic development.

The Core Principle: Chain Termination by Dideoxynucleotides

Sanger sequencing, also known as the dideoxy chain-termination method, relies on the enzymatic synthesis of a DNA strand complementary to a template of interest.[1][2] The process is ingeniously halted at specific nucleotide positions by the incorporation of a modified nucleotide, a dideoxynucleoside triphosphate (ddNTP).[3][4]

The key structural difference between a deoxynucleoside triphosphate (dNTP) and a ddNTP lies in the sugar moiety. While dNTPs possess a hydroxyl (-OH) group at the 3' carbon of the deoxyribose sugar, ddNTPs lack this group, having a hydrogen atom instead.[5][6] This seemingly minor alteration is the lynchpin of the entire method. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-OH group of the growing DNA strand and the 5'-phosphate group of an incoming dNTP.[5][7] When a ddNTP, such as this compound, is incorporated into the nascent DNA strand, the absence of the 3'-OH group makes it impossible for the DNA polymerase to add the next nucleotide, thus terminating the chain elongation.[6][7]

By including a low concentration of a specific ddNTP (ddATP, ddGTP, ddCTP, or this compound) in separate reaction mixtures along with all four dNTPs, a nested set of DNA fragments is generated, each terminating at a position where that specific ddNTP was incorporated.[7][8]

The Specific Role of this compound

In the context of Sanger sequencing, this compound's role is to specifically terminate the DNA synthesis at thymine (T) positions. When the DNA polymerase encounters an adenine (A) on the template strand, it can incorporate either a dATP (allowing the chain to continue) or, occasionally, a this compound. The incorporation of this compound results in a DNA fragment that ends at that specific thymine position in the newly synthesized strand.[6][8]

The ratio of dNTPs to ddNTPs is a critical parameter that must be carefully optimized.[9] A high ratio of dNTPs to ddNTPs will result in a low frequency of termination, leading to longer DNA fragments and difficulty in reading the sequence close to the primer. Conversely, a low ratio will cause frequent termination, generating predominantly short fragments and preventing the determination of the sequence far from the primer.

Quantitative Data on Nucleotide Incorporation

The efficiency of ddNTP incorporation is influenced by the specific DNA polymerase used and the local sequence context. While the exact concentrations of ddNTPs in commercial sequencing kits like BigDye™ Terminator are proprietary, the general principle is to use them at a concentration that allows for the generation of a comprehensive set of terminated fragments.

| Parameter | Description | Typical Value/Range | Reference |

| dNTP/ddNTP Ratio | The molar ratio of deoxynucleoside triphosphates to dideoxynucleoside triphosphates in the sequencing reaction. This ratio is crucial for obtaining a good distribution of fragment lengths. | 100:1 to 500:1 (general estimate for classic Sanger sequencing) | [5] |

| ddGTP Incorporation by Taq Polymerase | Taq DNA polymerase has been shown to incorporate ddGTP more efficiently than other ddNTPs. This can lead to uneven peak heights in the sequencing chromatogram. | ddGTP is incorporated up to 10 times faster than other ddNTPs. | [2][10] |

| Kd (app) for correct dNTP | The apparent dissociation constant for the correct dNTP binding to the DNA polymerase-DNA complex. A lower value indicates tighter binding. | ~16 µM for Mau DNA polymerase | [11] |

| Kd (app) for incorrect dNTP | The apparent dissociation constant for an incorrect dNTP. | 200–500 µM for Mau DNA polymerase | [11] |

| kcat for correct dNTP incorporation | The catalytic rate constant for the incorporation of a correct dNTP. | ~0.2 s-1 for Mau DNA polymerase | [11] |

| kcat for incorrect dNTP incorporation | The catalytic rate constant for the incorporation of an incorrect dNTP. | An order of magnitude less than for correct dNTP incorporation. | [11] |

Experimental Protocols

The following sections provide a generalized yet detailed methodology for performing Sanger sequencing, with a focus on modern, automated cycle sequencing using fluorescently labeled ddNTPs.

Template and Primer Preparation

High-quality template DNA is essential for successful Sanger sequencing. The template can be a purified plasmid, a PCR product, or a single-stranded DNA vector.

Protocol for PCR Product Purification (using a column-based kit):

-

Add 5 volumes of binding buffer to 1 volume of the PCR product and mix.

-

Transfer the mixture to a spin column placed in a collection tube.

-

Centrifuge at >10,000 x g for 1 minute and discard the flow-through.

-

Add 700 µL of wash buffer to the column.

-

Centrifuge at >10,000 x g for 1 minute and discard the flow-through.

-

Repeat the wash step.

-

Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.

-

Place the column in a clean 1.5 mL microcentrifuge tube.

-

Add 30-50 µL of elution buffer to the center of the column membrane and let it stand for 1 minute.

-

Centrifuge for 1 minute to elute the purified DNA.

-

Quantify the DNA concentration using a spectrophotometer or a fluorometric method.

Cycle Sequencing Reaction

Cycle sequencing is a modification of the traditional Sanger method that uses a thermocycler to perform repeated rounds of denaturation, annealing, and extension, leading to linear amplification of the sequencing products. This protocol is based on the widely used BigDye™ Terminator v3.1 Cycle Sequencing Kit.

Reaction Setup (for a single 20 µL reaction):

| Component | Volume |

| BigDye™ Terminator v3.1 Ready Reaction Mix | 2 µL |

| 5X Sequencing Buffer | 2 µL |

| Purified DNA Template (e.g., PCR product 10-40 ng, Plasmid 150-300 ng) | X µL |

| Primer (3.2 µM) | 1 µL |

| Nuclease-free Water | to 20 µL |

Thermocycler Program:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 96°C | 1 minute | 1 |

| Denaturation | 96°C | 10 seconds | 25-30 |

| Annealing | 50°C | 5 seconds | |

| Extension | 60°C | 4 minutes | |

| Final Hold | 4°C | Indefinite | 1 |

Sequencing Product Purification

After the cycle sequencing reaction, it is crucial to remove unincorporated dye-labeled ddNTPs, dNTPs, and salts, as these can interfere with the electrophoretic separation.

Protocol for Ethanol/EDTA Precipitation:

-

To the 20 µL sequencing reaction, add 2 µL of 125 mM EDTA.

-

Add 20 µL of 100% ethanol and mix thoroughly.

-

Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

-

Centrifuge at maximum speed for 15-30 minutes.

-

Carefully aspirate and discard the supernatant without disturbing the pellet.

-

Add 100 µL of 70% ethanol and centrifuge for 5 minutes.

-

Carefully aspirate and discard the supernatant.

-

Air dry the pellet for 10-15 minutes at room temperature.

-

Resuspend the pellet in 10-20 µL of Hi-Di™ Formamide.

Capillary Electrophoresis

The purified and resuspended sequencing products are then loaded onto an automated capillary electrophoresis instrument.

General Procedure:

-

Denature the DNA fragments by heating the samples at 95°C for 3-5 minutes, followed by immediate cooling on ice.

-

The instrument automatically injects the samples into the capillaries, which are filled with a polymer matrix.

-

A high voltage is applied, causing the negatively charged DNA fragments to migrate through the polymer.

-

The fragments are separated by size with single-base resolution, with shorter fragments moving faster.

-

As the fragments pass a detection window, a laser excites the fluorescent dye attached to the terminating ddNTP.

-

The emitted fluorescence is captured by a detector, and the instrument's software translates the sequence of colors into a DNA sequence chromatogram.

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows in Sanger sequencing.

Mechanism of Chain Termination by this compound

Caption: Molecular mechanism of normal DNA elongation versus chain termination by this compound.

Sanger Sequencing Experimental Workflow

Caption: Overview of the automated Sanger sequencing experimental workflow.

Conclusion

Dideoxythymidine triphosphate is an indispensable component of Sanger DNA sequencing, enabling the precise termination of DNA synthesis at thymine residues. A thorough understanding of its mechanism of action, the factors influencing its incorporation, and the meticulous execution of experimental protocols are paramount for obtaining high-quality and reliable sequencing data. While newer sequencing technologies have emerged, the accuracy and robustness of Sanger sequencing, underpinned by the elegant principle of chain termination by ddNTPs like this compound, ensure its continued relevance in research and clinical settings for targeted sequencing and validation of next-generation sequencing results.

References

- 1. Mismatched and Matched dNTP Incorporation by DNA Polymerase β Proceed via Analogous Kinetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Solved Why is the ratio of dNTPs to ddNTPs crucial in Sanger | Chegg.com [chegg.com]

- 10. Frontiers | DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Properties of 2',3'-Dideoxythymidine Triphosphate (ddTTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dideoxythymidine Triphosphate (ddTTP) is a synthetic analog of the natural deoxynucleotide, 2'-deoxythymidine triphosphate (dTTP). Lacking the crucial 3'-hydroxyl group on its deoxyribose sugar moiety, this compound acts as a potent chain terminator of DNA synthesis. This unique property has made it an invaluable tool in molecular biology, particularly in the Sanger method of DNA sequencing, and a cornerstone in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its mechanism of action, kinetic parameters of interaction with various DNA polymerases, and detailed experimental protocols for its application and analysis.

Introduction

The discovery and characterization of dideoxynucleotides in the 1970s revolutionized the field of molecular biology. By acting as specific inhibitors of DNA polymerase-mediated chain elongation, these molecules provided a means to decipher the genetic code. 2',3'-Dideoxythymidine Triphosphate (this compound), a thymidine analog, plays a pivotal role in this class of compounds. Its ability to be incorporated into a growing DNA strand by DNA polymerase, followed by the immediate cessation of further extension, is the fundamental principle behind its widespread use.

In addition to its foundational role in DNA sequencing, this compound and other dideoxynucleotides have been instrumental in the fight against retroviral infections, most notably the Human Immunodeficiency Virus (HIV). The viral reverse transcriptase, an RNA-dependent DNA polymerase, is a prime target for these chain-terminating nucleoside analogs. This guide will delve into the biochemical intricacies of this compound, providing researchers and drug development professionals with the essential knowledge to effectively utilize and innovate with this critical molecule.

Mechanism of Action: Chain Termination

The primary biochemical function of this compound is to act as a competitive inhibitor and a chain-terminating substrate for DNA polymerases.[1] The mechanism can be broken down into the following key steps:

-

Competition with dTTP: this compound, being structurally similar to the natural substrate dTTP, competes for the active site of DNA polymerase.

-

Incorporation into the Growing DNA Strand: During DNA synthesis, the DNA polymerase can incorporate this compound opposite an adenine base in the template strand.

-

Chain Termination: The absence of a 3'-hydroxyl group on the deoxyribose sugar of the incorporated this compound prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP).[2] This results in the immediate termination of DNA chain elongation.

This process leads to the generation of a population of DNA fragments of varying lengths, all ending with a thymidine analog at their 3' end.

Mechanism of this compound-induced chain termination.

Quantitative Data: Kinetic Parameters

The efficacy of this compound as a chain terminator is dependent on its interaction with different DNA polymerases. This interaction can be quantified by key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for the substrate. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.

| DNA Polymerase | Substrate | Km (µM) | Ki (this compound) (µM) | Organism/Virus | Reference |

| DNA Polymerase α | dTTP | - | >200 | Mouse Myeloma | [3] |

| DNA Polymerase β | dTTP | - | <2 | Human Fibroblasts | |

| DNA Polymerase δ | dTTP | - | ~25 (repair), ~40 (replication) | Human Fibroblasts | |

| HIV-1 Reverse Transcriptase | dTTP | - | 5-13 nM (range for various analogs) | HIV-1 | [4] |

| Taq DNA Polymerase | dNTPs | 33.3 | - | Thermus aquaticus | [5] |

| Vent DNA Polymerase | dNTPs | - | - | Thermococcus litoralis | [6] |

Note: The table provides a selection of available data. Kinetic parameters can vary depending on the specific experimental conditions, including template-primer sequences and buffer composition.

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on a specific DNA polymerase.

Materials:

-

Purified DNA polymerase

-

DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

2',3'-Dideoxythymidine triphosphate (this compound)

-

Radiolabeled dNTP (e.g., [α-³²P]dTTP or [³H]dTTP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 0.5 M EDTA)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction master mix: In a microcentrifuge tube, combine the assay buffer, DNA template-primer, and all dNTPs except the one being competed with (in this case, dTTP).

-

Set up reaction tubes: For each this compound concentration to be tested, and for a no-inhibitor control, aliquot the master mix into separate tubes.

-

Add this compound: Add varying concentrations of this compound to the respective tubes. Add an equal volume of assay buffer to the control tube.

-

Initiate the reaction: Add the DNA polymerase to each tube to start the reaction.

-

Incubate: Incubate the reactions at the optimal temperature for the specific DNA polymerase for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction: Terminate the reaction by adding the stop solution.

-

Quantify DNA synthesis: Spot the reaction mixture onto filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value. Further kinetic analysis can be performed using Lineweaver-Burk or Michaelis-Menten plots to determine the Ki.[7]

References

- 1. biorxiv.org [biorxiv.org]

- 2. byjus.com [byjus.com]

- 3. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of ddTTP as a Retroviral Reverse Transcriptase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global battle against retroviruses, most notably the Human Immunodeficiency Virus (HIV), has been significantly shaped by the development of antiretroviral therapies. A cornerstone of these therapeutic strategies is the inhibition of reverse transcriptase (RT), a viral enzyme essential for the replication of retroviruses.[1][2] Among the first and most crucial classes of RT inhibitors are the nucleoside reverse transcriptase inhibitors (NRTIs).[2][3] This technical guide provides an in-depth exploration of 2',3'-dideoxythymidine triphosphate (ddTTP), a potent NRTI that serves as a classic example of a chain-terminating inhibitor. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying molecular and experimental frameworks.

Mechanism of Action: Chain Termination

Retroviruses, with their RNA genomes, must convert their genetic material into DNA to integrate into the host cell's genome—a process mediated by reverse transcriptase.[1][4] This enzyme synthesizes a complementary DNA (cDNA) strand from the viral RNA template.[4][5] NRTIs, including this compound, are synthetic analogs of natural deoxynucleoside triphosphates (dNTPs).[3][6]

The inhibitory action of this compound hinges on its structural similarity to the natural substrate, deoxythymidine triphosphate (dTTP). This resemblance allows this compound to be recognized and incorporated by reverse transcriptase into the growing viral DNA chain.[7][8] However, the critical difference lies in the 3'-hydroxyl (-OH) group on the deoxyribose sugar moiety. In this compound, this group is replaced by a hydrogen atom.[7][8] The 3'-OH group is indispensable for forming the phosphodiester bond with the next incoming nucleotide, a fundamental step in DNA chain elongation.[9] Consequently, once this compound is incorporated, the DNA synthesis is prematurely halted, a process known as chain termination.[6] This prevents the completion of the viral DNA, thereby blocking the retroviral replication cycle.[1]

To become active, this compound's parent nucleoside, 2',3'-dideoxythymidine, must first be phosphorylated to its triphosphate form by host cellular kinases.[3][10]

Quantitative Analysis of this compound Inhibition

The efficacy of this compound as a reverse transcriptase inhibitor has been quantified through various kinetic studies. These analyses typically determine parameters such as the dissociation constant (Kd), which reflects the binding affinity of the inhibitor to the enzyme, and the incorporation rate.

| Parameter | Value | Retrovirus/Enzyme | Conditions | Reference |

| Dissociation Constant (Kd) | 4.6 µM | HIV Reverse Transcriptase | Pre-steady-state kinetics | [11] |

| Incorporation Rate | ~2-fold slower than dTTP | HIV Reverse Transcriptase | 6 mM Mg²+ | [7][8] |

| Incorporation Rate | ~4.5–16-fold slower than dTTP | HIV Reverse Transcriptase | 0.5 mM Mg²+ | [7][8] |

Note: IC50 and Ki values are highly dependent on assay conditions, including substrate concentration. The data presented here are from specific studies and may vary.

Experimental Protocols

The evaluation of this compound and other NRTIs relies on a variety of in vitro assays designed to measure the activity of reverse transcriptase and its inhibition.

Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation

This method is used to measure the rate of single nucleotide incorporation by reverse transcriptase.

Objective: To determine the rate constants for the incorporation of this compound compared to the natural substrate (dTTP).

Materials:

-

Purified recombinant HIV reverse transcriptase

-

A defined DNA or RNA template-primer duplex. A common setup uses a 5'-32P end-labeled DNA primer annealed to a DNA or RNA template.[7][8][12]

-

This compound and dTTP solutions of known concentrations

-

Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

Quench solution (e.g., EDTA or formic acid)

-

Denaturing polyacrylamide gel

Procedure:

-

Prepare the reaction mixture containing the template-primer duplex and reverse transcriptase in the reaction buffer.

-

Initiate the reaction by rapidly mixing the enzyme-template-primer complex with a solution containing this compound or dTTP.

-

The reaction is allowed to proceed for very short time intervals (milliseconds).[7][8][12]

-

At each time point, the reaction is stopped by adding the quench solution.

-

The reaction products are resolved by denaturing polyacrylamide gel electrophoresis.

-

The gel is exposed to a phosphorimager to visualize and quantify the amount of extended primer.[7][8]

-

The observed rate of nucleotide addition (kobs) is determined by fitting the product concentration versus time to a single exponential equation.[7][8]

Steady-State Reverse Transcriptase Inhibition Assay

This assay measures the overall rate of DNA synthesis over a longer period and is often used to determine the half-maximal inhibitory concentration (IC50) of an inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of the reverse transcriptase activity.

Materials:

-

Purified recombinant reverse transcriptase

-

Template-primer (e.g., poly(rA)-oligo(dT))[8]

-

A mixture of dNTPs, including radioactively or colorimetrically labeled dNTPs (e.g., [³H]dTTP or DIG-dUTP).[13]

-

Serial dilutions of this compound

-

Reaction buffer

-

TCA (trichloroacetic acid) solution for precipitation or an ELISA-based detection system.

Procedure:

-

Set up a series of reactions, each containing the reverse transcriptase, template-primer, and dNTP mix.

-

Add varying concentrations of this compound to each reaction.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and precipitate the newly synthesized DNA using TCA.

-

Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, for non-radioactive assays, the products can be captured and detected using an ELISA-based system.[13]

-

Plot the percentage of RT activity against the logarithm of the this compound concentration to determine the IC50 value.

Resistance to this compound

A critical aspect of antiretroviral therapy is the potential for the virus to develop resistance. For NRTIs like this compound, resistance mutations can arise in the reverse transcriptase gene.[1] These mutations can lead to two primary mechanisms of resistance:

-

Reduced Incorporation: Mutations can alter the enzyme's active site, decreasing its affinity for the NRTI analog, thus favoring the incorporation of the natural dNTP.[1]

-

Excision (Primer Unblocking): Some mutations enhance the enzyme's ability to remove the chain-terminating nucleotide from the end of the DNA strand, allowing synthesis to resume.

Conclusion

This compound serves as a quintessential model for understanding the mechanism of chain-terminating reverse transcriptase inhibitors. Its ability to be incorporated into the nascent viral DNA and subsequently halt elongation is a powerful strategy for inhibiting retroviral replication. The quantitative analysis of its inhibitory properties and the detailed experimental protocols for its evaluation are fundamental to the ongoing research and development of novel antiretroviral agents. A thorough understanding of its mechanism, efficacy, and the potential for resistance is crucial for designing more effective and durable therapeutic regimens against retroviral infections.

References

- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 7. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Human immunodeficiency virus reverse transcriptase: steady-state and pre-steady-state kinetics of nucleotide incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A new method for measuring reverse transcriptase activity by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Precision: A Technical Guide to the Discovery and History of Chain-Terminating Nucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to determine the precise order of nucleotides in a DNA molecule has been a cornerstone of molecular biology, underpinning vast advancements in genetics, medicine, and biotechnology. At the heart of the first widely adopted and highly accurate sequencing method lies a deceptively simple yet revolutionary concept: the chain-terminating nucleotide. This technical guide provides an in-depth exploration of the discovery and history of these critical molecules, detailing the pivotal experiments, the evolution of the technology they enabled, and the quantitative leaps in performance that have defined the field.

The Dawn of Sequencing: The Problem of Reading the Code

Before the 1970s, determining the sequence of a nucleic acid was a monumental task, often laborious and limited to very short fragments. The existing methods were inadequate for the scale required to decipher entire genes, let alone genomes. A breakthrough was needed to unlock the genetic code in a systematic and efficient manner.

The Sanger Revolution: The Invention of the Chain-Termination Method

In 1977, Frederick Sanger and his colleagues published a groundbreaking method that would change the face of biology.[1][2][3] This technique, which became known as the Sanger sequencing or chain-termination method, was elegant in its simplicity and profound in its impact.[1] The genius of the method lay in the use of modified nucleotides, 2',3'-dideoxynucleotides (ddNTPs), which act as specific inhibitors of DNA polymerase.[4]

The Core Principle: A Deliberate Halt to DNA Synthesis

The Sanger method is based on the in vitro replication of a single-stranded DNA template by a DNA polymerase.[1] The reaction mixture contains the four standard deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, and dTTP) that are the building blocks of DNA. Crucially, a small amount of a specific dideoxynucleotide (e.g., ddATP) is also included in the reaction.

Dideoxynucleotides are structurally similar to their deoxynucleotide counterparts, with one critical difference: they lack the 3'-hydroxyl (-OH) group on the deoxyribose sugar.[1] This 3'-OH group is essential for the formation of a phosphodiester bond with the next incoming nucleotide during DNA chain elongation. When DNA polymerase incorporates a ddNTP into the growing DNA strand, the absence of the 3'-OH group makes it impossible to add the next nucleotide, thus terminating the chain synthesis.[4]

References

The 3'-Hydroxyl Group: The Linchpin of DNA Elongation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity of DNA replication, the cornerstone of genetic inheritance, is critically dependent on the precise, sequential addition of deoxyribonucleoside triphosphates (dNTPs) to a growing DNA strand. This process, catalyzed by DNA polymerases, is fundamentally reliant on the presence of a free 3'-hydroxyl (-OH) group on the terminal nucleotide of the primer strand. This technical guide delves into the core function of the 3'-hydroxyl group in DNA elongation, exploring the underlying biochemical mechanisms, the experimental evidence that solidified our understanding, and the implications of its absence in modern molecular biology techniques and therapeutic strategies.

The Biochemical Imperative: The 3'-Hydroxyl as a Nucleophile

DNA elongation proceeds in the 5' to 3' direction, a directionality dictated by the enzymatic action of DNA polymerase. The core of this process is the formation of a phosphodiester bond, which links the incoming dNTP to the growing DNA chain.[1] This reaction is a nucleophilic attack, where the 3'-hydroxyl group of the terminal nucleotide on the primer strand acts as the nucleophile.[2][3]

The oxygen atom of the 3'-OH group attacks the alpha-phosphate (the innermost phosphate group) of the incoming dNTP, which is positioned in the active site of the DNA polymerase.[4][5] This attack leads to the formation of a new phosphodiester bond and the release of a pyrophosphate (PPi) molecule.[2][3] The energy required to drive this reaction forward is supplied by the hydrolysis of the high-energy phosphate bonds in the dNTP.[5]

Crucially, in the absence of the 3'-hydroxyl group, this nucleophilic attack cannot occur. Without this critical functional group, DNA polymerase is unable to catalyze the formation of the phosphodiester bond, leading to the immediate cessation of DNA strand elongation.[6][7] This principle of "chain termination" is not a biological anomaly but a fundamental rule of DNA synthesis that has been harnessed for significant technological advancements.

The Mechanism of DNA Polymerase Action

DNA polymerases are a family of enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleotides.[2][5] Their function is template-dependent, meaning they read an existing DNA strand to synthesize a complementary new strand. All DNA polymerases require a primer—a short nucleic acid strand with a free 3'-OH group—to initiate synthesis.[8][9]

The catalytic cycle of a DNA polymerase involves several key steps:

-

Binding: The DNA polymerase binds to the template-primer junction.

-

dNTP Binding: The correct dNTP, complementary to the template base, binds to the active site of the polymerase.

-

Conformational Change: The binding of the correct dNTP induces a conformational change in the polymerase, moving it from an "open" to a "closed" state that positions the 3'-OH and the alpha-phosphate for catalysis.

-

Catalysis: The 3'-OH group of the primer attacks the alpha-phosphate of the dNTP, forming a phosphodiester bond and releasing pyrophosphate.[2][3]

-

Translocation: The polymerase moves one nucleotide forward along the template strand, ready to incorporate the next dNTP.

The fidelity of this process is remarkably high, with error rates of less than one in 100 million reactions for high-fidelity polymerases.[10] This accuracy is maintained through a combination of base selection in the active site and a "proofreading" 3' to 5' exonuclease activity that can remove misincorporated nucleotides.[2]

Experimental Elucidation: The Sanger Sequencing Method

The indispensable role of the 3'-hydroxyl group in DNA elongation was elegantly and definitively demonstrated by Frederick Sanger and his colleagues in 1977 through the development of the dideoxy chain-termination method of DNA sequencing, now famously known as Sanger sequencing.[11][12][13] This groundbreaking technique, which earned Sanger his second Nobel Prize in Chemistry, relies on the strategic use of dideoxynucleoside triphosphates (ddNTPs).

ddNTPs are synthetic analogs of dNTPs that lack the hydroxyl group at the 3' position of the deoxyribose sugar.[6][14] When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-OH group prevents the addition of the next nucleotide, thereby terminating the chain.[7][15]

Experimental Protocol: Manual Sanger Sequencing (Radiolabeling)

The original Sanger sequencing method utilized radiolabeled primers or dNTPs for the visualization of the DNA fragments. The following is a generalized protocol for manual Sanger sequencing:

Materials:

-

Single-stranded DNA template

-

Sequencing primer (radiolabeled at the 5' end, e.g., with ³²P)

-

DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I)

-

All four deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

One of the four dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, or ddTTP) for each of the four reactions. The concentration of the ddNTP should be approximately 100-fold lower than the corresponding dNTP.[16]

-

Reaction buffer (containing Mg²⁺ and other necessary salts)

-

Stop solution (containing formamide and a tracking dye)

-

Denaturing polyacrylamide gel

-

X-ray film for autoradiography

Procedure:

-

Reaction Setup: Four separate sequencing reactions are prepared in four tubes. Each tube contains the single-stranded DNA template, the radiolabeled primer, DNA polymerase, and all four dNTPs.

-

Chain Termination: To each of the four tubes, a small amount of one of the four ddNTPs is added (one tube for ddATP, one for ddCTP, one for ddGTP, and one for this compound).

-

Incubation: The reactions are incubated at a temperature optimal for the DNA polymerase (e.g., 37°C for Klenow fragment). During this incubation, the polymerase extends the primer, incorporating dNTPs. Randomly, the polymerase will incorporate a ddNTP corresponding to the specific ddNTP in that reaction tube, at which point the chain elongation will terminate. This results in a collection of DNA fragments of varying lengths, all ending with a specific ddNTP.

-

Denaturation and Gel Electrophoresis: After the reactions are complete, a stop solution is added to each tube to denature the DNA fragments into single strands. The contents of each of the four tubes are then loaded into separate lanes of a high-resolution denaturing polyacrylamide gel.

-

Visualization: The gel is subjected to electrophoresis to separate the DNA fragments by size, with the smallest fragments migrating the fastest. After electrophoresis, the gel is exposed to X-ray film. The radioactive label on the primer allows for the visualization of the DNA bands.

-

Sequence Determination: The DNA sequence is read directly from the autoradiogram by starting at the bottom of the gel (smallest fragment) and reading upwards across the four lanes. The lane in which a band appears indicates the ddNTP that terminated the fragment and thus reveals the identity of the nucleotide at that position in the sequence.

Modern Advancements: Automated Fluorescent Sanger Sequencing

Modern Sanger sequencing has been automated and utilizes fluorescently labeled ddNTPs instead of radioactivity.[17]

Key Differences from Manual Method:

-

Fluorescent Labeling: Each of the four ddNTPs is labeled with a different colored fluorescent dye.

-

Single Reaction: All four fluorescently labeled ddNTPs are added to a single reaction tube.

-

Capillary Electrophoresis: The resulting DNA fragments are separated by size in a single, thin capillary tube filled with a gel polymer.

-

Automated Detection: As the fragments migrate through the capillary, they pass a laser that excites the fluorescent dyes. A detector then records the color of the fluorescence for each fragment.

-

Data Analysis: The data is processed by a computer to generate a chromatogram, which displays a series of colored peaks. Each peak corresponds to a nucleotide in the sequence.[18]

Quantitative Analysis of DNA Polymerase Activity

The efficiency and fidelity of DNA polymerases are critical for DNA replication and for the accuracy of techniques like PCR and Sanger sequencing. These properties can be quantified by measuring key kinetic parameters.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Incorporation Efficiency (kcat/Km) (μM⁻¹s⁻¹) | Reference |

| Taq DNA Polymerase | dNTPs | 1.86 ± 0.1 | - | - | [19] |

| Yeast DNA Polymerase δ | Correct dNTP | - | ~1 | - | [15] |

| Yeast DNA Polymerase δ | Incorrect dNTP | - | - | Error frequency of 10⁻⁴ to 10⁻⁵ | [15] |

| Human DNA Polymerase β | Correct dNTP (T-A pair) | - | - | - | [3] |

| Human DNA Polymerase β | Incorrect dNTP (T-G mispair) | - | - | Less faithful by a factor of 2-4 | [3] |

| Enzyme | dNTP:ddNTP Reactivity Ratio (G) | dNTP:ddNTP Reactivity Ratio (A) | dNTP:ddNTP Reactivity Ratio (T) | dNTP:ddNTP Reactivity Ratio (C) | Reference |

| ΔTaq DNA Polymerase | 200 | 2500 | 30600 | 2400 | [20] |

| Thermo Sequenase DNA Polymerase | 0.41 | 0.71 | 0.93 | 0.72 | [20] |

Table 2: Reactivity Ratios of dNTPs to ddNTPs for different DNA Polymerases. This table illustrates the varying discrimination of different DNA polymerases against ddNTPs. A higher ratio indicates stronger discrimination against the ddNTP. Thermo Sequenase, an engineered polymerase, shows much more even incorporation of dNTPs and ddNTPs, making it highly suitable for sequencing.

Visualizing the Core Concepts

DNA Elongation Pathway

Caption: The biochemical pathway of DNA elongation, highlighting the nucleophilic attack by the 3'-hydroxyl group.

Sanger Sequencing Workflow

Caption: A simplified workflow of the automated fluorescent Sanger sequencing method.

Implications in Drug Development

The critical role of the 3'-hydroxyl group in DNA elongation has been a key target for the development of antiviral and anticancer drugs. Many of these therapeutic agents are nucleoside analogs that, once incorporated into a growing DNA chain by a viral or cellular polymerase, act as chain terminators because they lack a 3'-OH group.

For example, Zidovudine (AZT), an early and important drug in the treatment of HIV, is a thymidine analog that has an azido group instead of a hydroxyl group at the 3' position. When incorporated into the viral DNA by reverse transcriptase, it terminates chain elongation, thus inhibiting viral replication.

The development of such drugs requires a deep understanding of the structure and kinetics of the target polymerases to ensure selective incorporation by the viral or cancer cell polymerase while minimizing effects on host cell DNA replication.

Conclusion

The 3'-hydroxyl group is not merely a structural component of the deoxyribose sugar; it is the chemical fulcrum of DNA elongation. Its function as a nucleophile in the formation of the phosphodiester bond is a fundamental principle of molecular biology. The elegant simplicity of the Sanger sequencing method, which exploits the absence of this group in ddNTPs, stands as a testament to its critical importance. For researchers in the life sciences and professionals in drug development, a thorough understanding of the function of the 3'-hydroxyl group is essential for manipulating and analyzing genetic material and for designing novel therapeutic interventions that target the core machinery of life.

References

- 1. [PDF] DNA sequencing with chain-terminating inhibitors. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 34.237.233.138 [34.237.233.138]

- 8. arep.med.harvard.edu [arep.med.harvard.edu]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. Enzyme - Wikipedia [en.wikipedia.org]

- 11. neb.com [neb.com]

- 12. DNA sequencing with chain-terminating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciepub.com [sciepub.com]

- 14. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. dynamic-biosensors.com [dynamic-biosensors.com]

- 20. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Chain Termination in DNA Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The principle of chain termination is a cornerstone of molecular biology, underpinning revolutionary technologies like Sanger DNA sequencing and forming the basis for a critical class of antiviral therapeutics. This technical guide provides an in-depth exploration of the core mechanism of chain termination in DNA synthesis. It is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the underlying biochemistry, experimental methodologies, and applications. This document summarizes key quantitative data, provides detailed experimental protocols, and utilizes visualizations to illustrate complex molecular pathways and workflows.

The Core Principle of Chain Termination

DNA synthesis, orchestrated by DNA polymerases, involves the sequential addition of deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl (-OH) group of a growing DNA strand, forming a phosphodiester bond. The principle of chain termination hinges on the introduction of modified nucleotides that lack this essential 3'-OH group. These molecules, known as chain terminators, can be incorporated into the nascent DNA strand by the polymerase. However, once incorporated, the absence of the 3'-OH group prevents the formation of the next phosphodiester bond, thereby halting further elongation of the DNA chain.

The most classic examples of chain terminators are dideoxynucleoside triphosphates (ddNTPs), which were pivotal in the development of the Sanger sequencing method. This fundamental concept has also been ingeniously exploited in the development of antiviral drugs that selectively target viral polymerases.

Applications of Chain Termination

Sanger DNA Sequencing

Developed by Frederick Sanger in 1977, dideoxy chain termination sequencing remains a gold standard for DNA sequencing due to its high accuracy. The method relies on the in vitro synthesis of DNA in the presence of a DNA template, a primer, DNA polymerase, the four standard dNTPs (dATP, dCTP, dGTP, dTTP), and a small concentration of a specific ddNTP (ddATP, ddCTP, ddGTP, or ddTTP), each labeled with a distinct fluorescent dye.

During the synthesis, the DNA polymerase randomly incorporates either a dNTP or its corresponding ddNTP. The incorporation of a dNTP allows the chain to continue growing, while the incorporation of a ddNTP terminates the chain. This process results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP. These fragments are then separated by size using capillary electrophoresis, and the sequence is determined by reading the fluorescent signals in order of fragment size.

Antiviral Drug Development

The principle of chain termination is a highly effective strategy in antiviral therapy, particularly against viruses that rely on their own polymerases for replication, such as herpesviruses and retroviruses like HIV. Antiviral drugs that are nucleoside or nucleotide analogs act as chain terminators. These drugs are administered as prodrugs and are intracellularly phosphorylated by viral and/or cellular kinases to their active triphosphate forms.

These active forms then compete with the natural dNTPs for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, they terminate chain elongation, thus inhibiting viral replication. The selectivity of these drugs often stems from their higher affinity for viral polymerases compared to host cell polymerases.

Quantitative Analysis of Chain Terminator Efficiency

The effectiveness of a chain terminator is determined by its ability to be incorporated by a polymerase and to subsequently halt DNA synthesis. This can be quantified by various kinetic parameters. The following table summarizes key kinetic data for the incorporation of natural nucleotides and chain-terminating analogs by different polymerases.

| Polymerase | Nucleotide/Analog | Kd (μM) | kpol (s-1) | kpol/Kd (μM-1s-1) | IC50 (μM) | Reference |

| HCV NS5B RNA Polymerase | UTP | 113 ± 28 | 0.67 ± 0.05 | 0.0059 ± 0.0015 | - | |

| HCV NS5B RNA Polymerase | 2'F-2'C-Me-UTP (Sofosbuvir active form) | - | - | - | 0.21 ± 0.05 | |

| HCV NS5B RNA Polymerase | 2'C-Me-UTP | - | - | - | 0.25 ± 0.04 | |

| HCV NS5B RNA Polymerase | 3'-dUTP | - | - | - | 0.35 ± 0.03 | |

| HIV Reverse Transcriptase | dTTP (in 6 mM Mg2+) | 4.3 ± 1.1 | 48 ± 3 | 11.2 | - | |

| HIV Reverse Transcriptase | AZTTP (in 6 mM Mg2+) | 6.4 ± 1.5 | 48 ± 3 | 7.5 | - | |

| HIV Reverse Transcriptase | d4TTP (in 6 mM Mg2+) | 2.5 ± 0.5 | 32 ± 1 | 12.8 | - | |

| Human DNA Polymerase η | dCTP | 0.71 ± 0.04 | 5.02 ± 0.07 | 7.1 | - | |

| Human DNA Polymerase η | L-3TC-TP (Lamivudine active form) | 3.3 ± 0.3 | 0.0296 ± 0.0009 | 0.009 | - |

Table 1: Kinetic Parameters of Nucleotide and Analog Incorporation. Kd represents the equilibrium dissociation constant, kpol is the maximal rate of polymerization, kpol/Kd is the incorporation efficiency, and IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

Sanger Sequencing Workflow

A typical Sanger sequencing experiment involves three main stages: PCR amplification of the target DNA, cycle sequencing with chain terminators, and capillary electrophoresis for fragment analysis.

Objective: To generate a sufficient quantity of the target DNA fragment for sequencing.

Materials:

-

DNA template

-

Forward and reverse primers specific to the target sequence

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Taq DNA polymerase or other thermostable polymerase

-

PCR buffer

-

Nuclease-free water

-

Thermal cycler

Protocol:

-

Reaction Setup: Prepare a master mix containing all components except the DNA template. A typical 25 µL reaction mixture consists of:

-

5 µL of 5x PCR buffer

-

0.5 µL of 10 mM dNTP mix

-

1.25 µL of 10 µM forward primer

-

1.25 µL of 10 µM reverse primer

-

0.25 µL of Taq DNA polymerase (5 U/µL)

-

Nuclease-free water to a final volume of 24 µL

-

-

Add 1 µL of DNA template (1-100 ng) to 24 µL of the master mix.

-

Thermal Cycling: Place the reaction tubes in a thermal cycler and run the following program:

-

Initial denaturation: 95°C for 2-5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimal temperature depends on primer melting temperature).

-

Extension: 72°C for 1 minute per kilobase of the target DNA.

-

-

Final extension: 72°C for 5-10 minutes.

-

Hold: 4°C.

-

-

Verification: Analyze a small aliquot (e.g., 5 µL) of the PCR product by agarose gel electrophoresis to confirm the amplification of a single band of the expected size.

Objective: To remove unincorporated primers, dNTPs, and polymerase from the PCR product, which can interfere with the sequencing reaction.

Materials:

-

PCR product

-

ExoSAP-IT reagent (Exonuclease I and Shrimp Alkaline Phosphatase) or a column-based purification kit.

Protocol (using ExoSAP-IT):

-

To 5 µL of the PCR product, add 2 µL of ExoSAP-IT reagent.

-

Incubate the mixture at 37°C for 15 minutes to allow the enzymes to degrade residual primers and dephosphorylate dNTPs.

-

Inactivate the enzymes by heating the mixture to 80°C for 15 minutes.

-

The purified PCR product is now ready for cycle sequencing.

Objective: To generate a set of fluorescently labeled DNA fragments of varying lengths through chain termination.

Materials:

-

Purified PCR product

-

Sequencing primer (either the forward or reverse primer from the PCR)

-

Cycle sequencing kit (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)

-

Nuclease-free water

-

Thermal cycler

Protocol:

-

Reaction Setup: In a PCR tube, combine the following:

-

Purified PCR product (10-40 ng)

-

Sequencing primer (3.2 pmol)

-

Cycle sequencing ready reaction mix

-

Nuclease-free water to a final volume of 10 µL.

-

-

Thermal Cycling: Perform cycle sequencing in a thermal cycler with the following program:

-

Initial denaturation: 96°C for 1 minute.

-

25-30 cycles of:

-

Denaturation: 96°C for 10 seconds.

-

Annealing: 50°C for 5 seconds.

-

Extension: 60°C for 4 minutes.

-

-

Hold: 4°C.

-

Objective: To remove unincorporated dye-labeled ddNTPs that can interfere with the detection of the sequencing fragments.

Materials:

-

Cycle sequencing product

-

Ethanol/EDTA precipitation solution or a column-based purification kit.

Protocol (Ethanol/EDTA Precipitation):

-

To the 10 µL cycle sequencing reaction, add 2 µL of 125 mM EDTA and 25 µL of 95% ethanol.

-

Vortex briefly and incubate at room temperature for 15 minutes to precipitate the DNA fragments.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.

-

Carefully aspirate and discard the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge again for 5 minutes.

-

Remove the supernatant and air-dry the pellet.

-

Resuspend the pellet in 10-20 µL of Hi-Di Formamide.

Objective: To separate the fluorescently labeled DNA fragments by size and detect the terminal nucleotide.

Materials:

-

Purified sequencing product resuspended in formamide

-

Capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer)

-

Polymer for capillary filling

-

Running buffer

Protocol:

-

Denature the sequencing product by heating at 95°C for 5 minutes and then immediately placing it on ice.

-

Load the samples onto the capillary electrophoresis instrument.

-

The instrument will automatically inject the samples into the capillaries, apply a high voltage to separate the fragments, and detect the fluorescence of the dye-labeled terminators as they pass a laser detector.

-

The sequencing software will analyze the raw data and generate the DNA sequence.

Visualizing Chain Termination Mechanisms and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and pathways related to chain termination in DNA synthesis.

The Core Mechanism of Chain Termination

Caption: Mechanism of DNA chain termination by ddNTPs.

Sanger Sequencing Workflow

Caption: The experimental workflow of Sanger DNA sequencing.

Mechanism of Action of Acyclovir

Caption: The mechanism of action of the antiviral drug Acyclovir.

Mechanism of Action of Zidovudine (AZT)

Caption: The mechanism of action of the antiretroviral drug Zidovudine (AZT).

Mechanism of Action of Tenofovir

Caption: The mechanism of action of the antiviral drug Tenofovir.

Mechanism of Action of Sofosbuvir

Caption: The mechanism of action of the anti-HCV drug Sofosbuvir.

Conclusion

The principle of chain termination in DNA synthesis is a powerful concept with profound implications for both basic research and clinical medicine. From enabling the routine determination of DNA sequences to providing a highly effective mechanism for combating viral infections, the targeted interruption of DNA elongation continues to be a vital tool in the arsenal of molecular biologists and drug developers. A thorough understanding of the underlying kinetics and molecular interactions, as detailed in this guide, is essential for the continued innovation and application of this fundamental principle.

Methodological & Application

Application Notes and Protocols: Determining the Optimal Concentration of ddTTP for Sanger Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ddTTP in Sanger Sequencing

Sanger sequencing, also known as the chain-termination method, remains a cornerstone of molecular biology for DNA sequence validation, smaller-scale sequencing projects, and clinical applications. The method relies on the controlled interruption of in vitro DNA synthesis. This is achieved by incorporating dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl (OH) group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP).[1][2] The specific ddNTP for thymine, 2',3'-dideoxythymidine triphosphate (this compound), acts as a chain terminator whenever a thymine base is required in the newly synthesized DNA strand, opposite an adenine base in the template. The strategic incorporation of this compound, and other ddNTPs, generates a collection of DNA fragments of varying lengths, each ending with a specific base. The ratio of ddNTPs to dNTPs is a critical parameter that dictates the distribution and length of these fragments, ultimately determining the quality and read length of the sequencing data.[1]

Principle of Chain Termination

The core of the Sanger method is the enzymatic synthesis of a DNA strand complementary to a single-stranded template. The reaction mixture contains the DNA template, a primer, DNA polymerase, the four standard dNTPs (dATP, dGTP, dCTP, dTTP), and a small amount of one or more of the four fluorescently labeled ddNTPs (ddATP, ddGTP, ddCTP, this compound).

-

Initiation: A short, single-stranded DNA primer anneals to its complementary sequence on the template DNA.

-

Elongation: DNA polymerase binds to the primer-template complex and begins synthesizing a new DNA strand by adding dNTPs that are complementary to the template.[1]

-

Termination: During elongation, the polymerase will occasionally incorporate a ddNTP instead of its corresponding dNTP.[3] Because the ddNTP lacks the 3'-OH group, no further nucleotides can be added, and the DNA strand elongation is terminated.[2]

-

Fragment Generation: The incorporation of this compound is a random event that occurs at any adenine position in the template. This results in a population of DNA fragments of different lengths, all ending with a this compound. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent label on each terminating ddNTP.

Quantitative Data: Concentrations and Ratios

The success of Sanger sequencing is highly dependent on the relative concentrations of dNTPs and ddNTPs. An optimal ratio ensures the generation of a sufficient number of fragments of varying lengths to cover the desired sequence region.

Recommended Concentrations and Ratios

The ideal concentration of ddNTPs can vary based on the specific sequencing chemistry, polymerase, and desired read length. However, general guidelines exist.

| Parameter | Recommended Value | Notes |

| ddNTP Concentration | 0.1 to 0.2 mM | The exact concentration depends on experimental requirements.[4] |

| dNTP:ddNTP Ratio | 100:1 | A common starting point (e.g., 0.5 mM dTTP to 0.005 mM this compound).[2][5] |

| dNTP Concentration | Should be at least 10-fold higher than ddNTP concentration.[4] | This ensures that chain elongation proceeds sufficiently to generate a range of fragment sizes. |

Effects of Suboptimal this compound Concentrations

Adjusting the this compound:dNTP ratio is crucial for optimizing read length and quality.

| This compound Concentration | Expected Outcome | Impact on Sequencing Result |

| Too High | Frequent chain termination. | Generates predominantly short DNA fragments. This improves sequence resolution close to the primer but leads to a rapid signal drop-off for longer fragments, reducing the overall read length.[6][7][8] |

| Too Low | Infrequent chain termination. | Generates predominantly long DNA fragments. This can provide sequence data further from the primer but results in weak or absent signals for shorter fragments, leading to a loss of sequence information near the 5' end.[7][8] |

Visualizations

Sanger Sequencing Workflow

Caption: Workflow of the Sanger dideoxy chain-termination sequencing method.

Impact of ddNTP Concentration on Read Length

Caption: Relationship between ddNTP:dNTP ratio and sequencing outcome.

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol describes a titration experiment to determine the optimal this compound:dNTP ratio for a specific template-primer pair. The goal is to test a range of ratios to find the one that yields the longest, highest-quality read.

Materials:

-

Purified DNA template (PCR product or plasmid) of known concentration.

-

Sequencing primer (5 pmol/µL).

-

Sanger sequencing kit (containing DNA polymerase, dNTP mix, and reaction buffer).

-

Stock solution of this compound.

-

Nuclease-free water.

Methodology:

-

Prepare a Master Mix: For a series of reactions, prepare a master mix containing the reaction buffer, dNTP mix, DNA polymerase, DNA template, and primer. Exclude the ddNTPs from this mix.

-

Set Up Titration Reactions: Aliquot the master mix into separate reaction tubes. Label each tube for a different this compound:dTTP ratio (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

-

Add this compound: Add the corresponding amount of this compound to each labeled tube to achieve the desired final this compound:dTTP ratio. Ensure the final volume of each reaction is consistent by adjusting with nuclease-free water.

-

Thermal Cycling: Perform the cycle sequencing reaction using the thermal cycler parameters recommended by the sequencing kit manufacturer. A typical program involves an initial denaturation step followed by 25-30 cycles of denaturation, annealing, and extension.

-

Purification: Purify the extension products to remove unincorporated ddNTPs, dNTPs, and primers. This can be done using ethanol/EDTA precipitation or column purification.

-

Electrophoresis and Analysis: Analyze the purified products on a capillary electrophoresis-based DNA analyzer.

-

Evaluate Results: Compare the electropherograms from each reaction. The optimal concentration will produce strong, well-resolved peaks across the longest possible read length with minimal background noise.

Standard Sanger Sequencing Protocol

This protocol outlines the setup for a single Sanger sequencing reaction using a pre-determined optimal ddNTP concentration.

1. Template and Primer Preparation:

-

Quantify the purified DNA template (plasmid or PCR product) accurately. The required amount depends on the template type and size.[9]

-

Dilute the sequencing primer to a working concentration of 3.2-5 pmol/µL.[10]

-

In a sterile microcentrifuge tube, combine the DNA template and primer. The total volume is typically brought up to a specific amount (e.g., 10-15 µL) with nuclease-free water. Do not use TE buffer, as EDTA can inhibit the polymerase.[11]

2. Sequencing Reaction Setup:

-

On ice, add the components of the sequencing reaction mix (e.g., BigDye™ Terminator Ready Reaction Mix) to the template/primer mixture. This mix typically contains:

-

DNA Polymerase

-

Reaction Buffer

-

dNTPs

-

Fluorescently labeled ddNTPs (including this compound) at an optimized ratio.

-

-

The final reaction volume is typically 20 µL.

3. Thermal Cycling (Cycle Sequencing):

-

Place the reaction tube in a thermal cycler.

-

Run a cycle sequencing program, for example:

-

Initial Denaturation: 96°C for 1 minute.

-

25 Cycles:

-

Denaturation: 96°C for 10 seconds.

-

Annealing: 50-60°C for 5 seconds (primer Tm dependent).

-

Extension: 60°C for 4 minutes.

-

-

Hold: 4°C.

-

4. Post-Reaction Cleanup:

-

It is essential to remove unincorporated dye terminators and salts before electrophoresis.

-

Use a cleanup method such as ethanol/EDTA precipitation or a commercial column-based kit.

5. Capillary Electrophoresis:

-

Resuspend the purified DNA fragments in highly deionized formamide.

-

Denature the samples by heating to 95°C for 5 minutes, then immediately chill on ice.

-

Load the samples onto an automated capillary DNA sequencer (e.g., Applied Biosystems 3730xl).[9]

6. Data Analysis:

-

The sequencing software generates an electropherogram showing the fluorescent signal for each base.

-

Analyze the quality of the data, trim low-quality regions (typically the first 15-40 bases), and export the final sequence.[12]

Troubleshooting Common Issues

-

Weak or No Signal: This may be caused by insufficient template concentration, a primer that does not bind to the template, or the presence of inhibitors like EDTA.[11][13] Residual dNTPs from a PCR cleanup step can also dilute the sequencing mix's dNTP:ddNTP ratio, leading to weak signals.[13]

-

High Background Noise: Often a result of excess primers or template DNA. Ensure accurate quantification and use the recommended amounts. Contaminants from the DNA purification process can also contribute to noise.[14]

-

Short Read Lengths: This is a classic sign of a ddNTP:dNTP ratio that is too high. Consider using a lower concentration of the sequencing master mix or optimizing with a titration experiment.

-

Poor Sequence Quality in the First 50 Bases: This is common due to primer-dimers or "dye blobs" (unincorporated dye terminators). Ensure proper post-reaction cleanup. The initial part of the sequence is often less reliable.[12]

References

- 1. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]

- 2. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 3. google.com [google.com]

- 4. geneticeducation.co.in [geneticeducation.co.in]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. genetics - DNA Sequencing - Sanger termination method: What effects will more ddNTPs in solution have on the resolution on agarose gel via electrophoresis? - Biology Stack Exchange [biology.stackexchange.com]

- 7. csus.edu [csus.edu]

- 8. youtube.com [youtube.com]

- 9. Sanger sequencing: Optimal amount of template and primer | Nevada Genomics Center | University of Nevada, Reno [unr.edu]

- 10. sourcebioscience.com [sourcebioscience.com]

- 11. biotech.cornell.edu [biotech.cornell.edu]

- 12. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Few Thoughts on Troubleshooting of DNA Sequencing - Part I [seqme.eu]

- 14. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

Protocol for Dideoxythymidine Triphosphate (ddTTP) Incorporation in DNA Sequencing Reactions

Application Note: Utilizing ddTTP for Precise DNA Sequence Determination

This document provides a comprehensive protocol for the application of 2',3'-dideoxythymidine triphosphate (this compound) as a chain-terminating nucleotide in DNA sequencing reactions, primarily based on the Sanger sequencing method. This technique remains a cornerstone in molecular biology for targeted sequencing, sequence confirmation, and various clinical research applications. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic molecular biology techniques.

Principle of Dideoxy Chain Termination Sequencing

Sanger sequencing, also known as the chain-termination method, relies on the enzymatic synthesis of a DNA strand complementary to the template of interest.[1][2][3] The reaction mixture includes the DNA template, a specific primer, DNA polymerase, the four standard deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, and dTTP), and a small amount of a chain-terminating dideoxynucleotide triphosphate (ddNTP).[1][4] In this protocol, we focus on the use of this compound.

Unlike dNTPs, ddNTPs lack a hydroxyl group at the 3' position of the ribose sugar.[2] This structural modification prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating the extension of the DNA strand once a ddNTP is incorporated by the DNA polymerase.[2][3] When this compound is included in the reaction, a series of DNA fragments of varying lengths is generated, each terminating at a position where a thymine (T) would be incorporated.

By running four separate reactions, each with a different ddNTP (ddATP, ddGTP, ddCTP, and this compound), or a single reaction with each ddNTP labeled with a distinct fluorescent dye (automated sequencing), the resulting fragments can be separated by size using gel electrophoresis.[2][4] The sequence of the original DNA template can then be deduced by reading the order of the terminated fragments.[1]

Data Presentation

The following table summarizes the recommended quantitative parameters for a standard Sanger sequencing reaction using a commercial kit, such as the BigDye™ Terminator v3.1 Cycle Sequencing Kit. These values are provided as a guideline and may require optimization depending on the template DNA and primer characteristics.

| Component | Recommended Amount/Concentration | Purpose |

| Template DNA | The DNA molecule to be sequenced. | |

| - Plasmid DNA | 100 ng/µL | High-copy plasmids are common templates. |

| - PCR Product (100-200 bp) | 1-3 ng/µL | For sequencing of amplified DNA fragments. |

| - PCR Product (200-500 bp) | 3-10 ng/µL | Concentration is adjusted based on the length of the PCR product.[5] |

| - PCR Product (500-1000 bp) | 5-20 ng/µL | |

| Sequencing Primer | 3.2 pmol/µL (3.2 µM) | A short oligonucleotide that provides a starting point for DNA synthesis.[6] |

| Reaction Mix Components | Volume per 10 µL Reaction | |

| - BigDye™ Terminator v3.1 | 0.25 µL | Contains fluorescently labeled ddNTPs, including this compound, and dNTPs.[7] |

| - 5X Sequencing Buffer | 2.25 µL | Provides the optimal chemical environment for the DNA polymerase.[7] |

| - Sterile H₂O | 6.00 µL | To bring the reaction to the final volume.[7] |

| - Primer | 0.50 µL | |

| - Purified PCR Product | 1.00 µL | The template for the sequencing reaction.[7] |

| ddNTP:dNTP Ratio | Approximately 1:100 | This ratio is critical for generating a sufficient distribution of fragment lengths for accurate sequencing. |

Experimental Protocols

This section provides a detailed methodology for a typical automated Sanger sequencing experiment using a fluorescently labeled this compound within a BigDye™ Terminator mix.

Sample Preparation

-

Template DNA Purification: High-quality, purified DNA is essential for successful sequencing. Use a commercial kit for plasmid or PCR product purification to remove contaminants such as residual primers, dNTPs, and salts. The A260/A280 ratio of the purified DNA should be approximately 1.8.[5]

-

Quantification: Accurately determine the concentration of the purified DNA template using a spectrophotometer or a fluorometer.

-

Primer Dilution: Dilute the sequencing primer to a working concentration of 3.2 pmol/µL in nuclease-free water.

Cycle Sequencing Reaction Setup

-

Prepare a master mix for the number of sequencing reactions to be performed. For a single 10 µL reaction, combine the following reagents in a PCR tube on ice:[7]

-

Sterile H₂O: 6.00 µL

-

5X BigDye™ Sequencing Buffer: 2.25 µL

-

BigDye™ Terminator v3.1 Ready Reaction Mix: 0.25 µL

-

Sequencing Primer (3.2 pmol/µL): 0.50 µL

-

-

Add 1.00 µL of the purified PCR product (template DNA) to the master mix in the PCR tube.[7]

-

Gently mix the components by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

Thermal Cycling

Place the PCR tubes in a thermal cycler and perform the cycle sequencing reaction using the following program:

| Step | Temperature | Duration | Cycles |

| Initial Denaturation | 96°C | 1 minute | 1 |

| Denaturation | 96°C | 10 seconds | |

| Annealing | 50°C | 5 seconds | 25-35 |

| Extension | 60°C | 4 minutes | |

| Final Hold | 4°C | Hold | 1 |

Note: These thermal cycling parameters are a general guideline. The annealing temperature may need to be optimized based on the melting temperature (Tm) of the specific primer used.

Post-Reaction Cleanup

After cycle sequencing, it is crucial to remove unincorporated dye terminators and salts that can interfere with the analysis. This can be achieved through methods such as ethanol/EDTA precipitation or using commercially available cleanup kits.

Capillary Electrophoresis and Data Analysis

The purified sequencing products are denatured and separated by size using an automated capillary electrophoresis DNA sequencer. A laser excites the fluorescent dyes attached to the ddNTPs at the end of each fragment. The emitted light is captured by a detector, and the data is processed by sequencing analysis software to generate a chromatogram, which displays the DNA sequence.

Mandatory Visualizations

Figure 1. A high-level workflow of the Sanger sequencing process.

Figure 2. Biochemical mechanism of DNA chain termination by this compound.

References

- 1. cd-genomics.com [cd-genomics.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Sanger sequencing sample requirements | Cambridge Genomic Services [cgs.path.cam.ac.uk]

- 6. sourcebioscience.com [sourcebioscience.com]

- 7. google.com [google.com]

Applications of 2',3'-Dideoxythymidine-5'-Triphosphate (ddTTP) in HIV Research

Introduction

2',3'-Dideoxythymidine-5'-triphosphate (ddTTP) is a synthetic nucleoside analog that plays a critical role in human immunodeficiency virus (HIV) research. As the triphosphate form of the nucleoside analog 2',3'-dideoxythymidine, this compound acts as a potent chain terminator of reverse transcriptase, an essential enzyme for HIV replication. This property makes this compound an invaluable tool for studying the kinetics of HIV reverse transcriptase, for the development and evaluation of antiretroviral drugs, and in a variety of in vitro assays to probe the mechanisms of viral replication. These application notes provide an overview of the key uses of this compound in HIV research, detailed experimental protocols, and a summary of relevant quantitative data.

Mechanism of Action